Tributylamine (dichloromethylene)bis(phosphonate)

Description

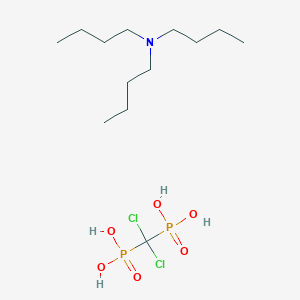

Tributylamine (dichloromethylene)bis(phosphonate) is a phosphonate-based compound characterized by a stable carbon-phosphorus (C-P) bond and a dichloromethylene bridge linking two phosphonate groups. This structure confers exceptional chemical stability, particularly against enzymatic and hydrolytic degradation, distinguishing it from phosphate esters with labile C-O-P bonds . The compound is synthesized via condensation reactions involving dichloromethylene bisphosphonic acid (IX) and acid chloride intermediates, with tributylamine serving as a key reagent to neutralize byproducts and facilitate the reaction . Its primary application lies in pharmaceutical synthesis, notably as a precursor for antiplatelet agents like cangrelor (AR-C69931MX), where the phosphonate moiety enhances metabolic resistance and bioavailability .

Properties

IUPAC Name |

N,N-dibutylbutan-1-amine;[dichloro(phosphono)methyl]phosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N.CH4Cl2O6P2/c1-4-7-10-13(11-8-5-2)12-9-6-3;2-1(3,10(4,5)6)11(7,8)9/h4-12H2,1-3H3;(H2,4,5,6)(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWFZUQKBXXXGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCCC.C(P(=O)(O)O)(P(=O)(O)O)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H31Cl2NO6P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163706-61-4 | |

| Record name | Phosphonic acid, P,P′-(dichloromethylene)bis-, compd. with N,N-dibutyl-1-butanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163706-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributylamine (dichloromethylene)bis(phosphonate) typically involves the reaction of tributylamine with dichloromethylene bisphosphonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of tributylamine (dichloromethylene)bis(phosphonate) involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Hydrolysis and Salt Formation

Tributylamine (dichloromethylene)bis(phosphonate) undergoes hydrolysis under acidic conditions to yield dichloromethylene bisphosphonic acid salts. This reaction is critical for industrial synthesis and purification:

This method avoids byproduct formation and enables efficient isolation of the mono(tri-n-butylamine) salt, a precursor for pharmaceutical applications .

Nucleophilic Substitution with Imidazole Derivatives

The compound reacts with N,N′-carbonyldiimidazole (CDI) to form P1,P2-diimidazolide derivatives, which serve as reactive intermediates for synthesizing nucleotide analogs:

Reaction Scheme :

| Parameter | Value |

|---|---|

| Solvent | Dry DMF |

| Temperature | Room temperature |

| Reaction time | 12–36 hours |

| Yield | Quantitative (>97% purity) |

These diimidazolides enable high-yield synthesis of bis-nucleoside tetraphosphonates (e.g., AppCHClppA) via condensation with nucleoside monophosphates .

Condensation with Nucleosides

The tributylammonium salt form participates in condensation reactions to generate nucleotide analogs with therapeutic potential:

Example Reaction :

| Product | Application | Yield |

|---|---|---|

| α-Thio-β,γ-CX2-triphosphate analogs | Inhibitors of ectonucleotide pyrophosphatases | 9–17% |

This method is pivotal for creating analogs that modulate enzymatic activity in diseases like osteoarthritis .

Pudovik Reaction with Phosphites

Though not directly documented for this compound, structurally similar bisphosphonates undergo Pudovik reactions with dialkyl phosphites or diarylphosphine oxides under basic conditions :

General Pathway :

| Catalyst | Solvent | Time | Yield |

|---|---|---|---|

| 40% Diethylamine | Diethyl ether | 8 hours | 62–86% |

These reactions highlight the versatility of bisphosphonates in generating bioactive derivatives .

Stability Under Physiological Conditions

The compound’s mixed aryl acyloxyalkyl phosphonate prodrug derivatives exhibit balanced stability and metabolic activation:

| Prodrug | Plasma Half-Life (Human) | Bioactivity (EC_{50}) |

|---|---|---|

| Aryl acyloxyalkyl phosphonate derivative | 20 hours (60% remaining) | 31 nM |

This stability profile makes it suitable for sustained drug delivery in bone-targeted therapies .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis and Catalysis

- Tributylamine (dichloromethylene)bis(phosphonate) serves as a reagent in various organic synthesis reactions. Its ability to facilitate reactions makes it valuable in developing new chemical compounds .

2. Biochemical Studies

- In biological research, this compound is used to explore enzyme interactions, particularly its binding affinity to enzymes involved in bone metabolism. This is crucial for understanding its potential therapeutic applications in treating bone-related diseases .

Therapeutic Applications

1. Osteoporosis Treatment

- The compound has been studied for its ability to inhibit osteoclast activity, which may reduce bone resorption and promote bone formation. This mechanism positions it as a candidate for therapeutic use in osteoporosis treatment .

2. Veterinary Medicine

- Similar to its applications in human medicine, tributylamine (dichloromethylene)bis(phosphonate) is also investigated for use in veterinary settings to suppress bone remodeling and treat conditions such as tumor osteolysis in animals .

Industrial Applications

1. Water Treatment

- Phosphonates are known for their role in preventing scale formation in water systems. Tributylamine (dichloromethylene)bis(phosphonate) can be utilized in water treatment processes to inhibit the precipitation of scale-forming crystals, thus maintaining system efficiency .

2. Agricultural Uses

- Phosphonates, including tributylamine derivatives, are employed as pesticides and fertilizers due to their effectiveness against plant diseases and pests .

Case Studies

Mechanism of Action

The mechanism of action of tributylamine (dichloromethylene)bis(phosphonate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, affecting their activity and function. In the context of bone-related diseases, it may inhibit osteoclast activity, reducing bone resorption and promoting bone formation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphonates and structurally related compounds exhibit diverse chemical behaviors and applications. Below is a detailed comparison with key analogs:

Structural and Stability Comparisons

Functional and Application Comparisons

Pharmaceutical Utility :

- Tributylamine (dichloromethylene)bis(phosphonate) is pivotal in synthesizing cangrelor, a potent antiplatelet agent. The phosphonate group enhances drug stability in vivo, contrasting with triphenylphosphine derivatives, which are primarily used in catalysis or as ligands .

- Cangrelor’s structure integrates a 5'-adenylic acid moiety, enabling targeted P2Y12 receptor inhibition, whereas simpler phosphonates like BIS lack biological specificity and are used as decontaminants or simulants .

- Industrial and Catalytic Roles: Triphenylphosphine dibromide and related compounds () serve as reducing agents or intermediates in organic synthesis but lack the hydrolytic stability of bisphosphonates . Bis(2-ethylhexyl) phosphonate (BIS) is employed by the U.S. Army as a simulant for chemical warfare agents due to its low toxicity and structural mimicry of organophosphates .

Research Findings and Implications

- Phosphonate Stability : Studies confirm that the C-P bond in Tributylamine (dichloromethylene)bis(phosphonate) confers >10-fold greater resistance to acidic hydrolysis compared to phosphate esters like triethyl phosphate .

- Drug Design : The integration of dichloromethylene bisphosphonate into cangrelor reduces metabolic clearance, extending its plasma half-life to ~3–6 minutes, a critical advantage in acute coronary therapies .

- Industrial Relevance : Simpler phosphonates like BIS are prioritized for large-scale decontamination due to cost-effectiveness, whereas complex bisphosphonates remain niche in high-value pharmaceuticals .

Biological Activity

Tributylamine (dichloromethylene)bis(phosphonate) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

- Chemical Name : Tributylamine (dichloromethylene)bis(phosphonate)

- CAS Number : 163706-61-4

- Molecular Weight : 430.24 g/mol

This compound is classified under phosphonates, which are known for their diverse applications in biological systems, including enzyme inhibition and therapeutic uses.

Tributylamine (dichloromethylene)bis(phosphonate) interacts with specific molecular targets, particularly in the context of bone metabolism. It has been suggested that this compound may:

- Inhibit Osteoclast Activity : By reducing bone resorption, it promotes bone formation, making it potentially useful for treating osteoporosis and other bone-related diseases.

- Interact with Enzymes : The compound can bind to various enzymes, impacting their activity and function. This interaction is crucial for its role in biochemical studies aimed at understanding enzyme mechanisms.

Antiresorptive Properties

Research indicates that tributylamine (dichloromethylene)bis(phosphonate) exhibits antiresorptive properties similar to those of traditional bisphosphonates. This class of compounds is known to inhibit osteoclast-mediated bone resorption. The following table summarizes key findings regarding its biological activity:

Case Studies

- Osteoporosis Treatment : In a study focusing on the treatment of osteoporosis, tributylamine (dichloromethylene)bis(phosphonate) was shown to significantly reduce markers of bone resorption in animal models. The compound's efficacy was compared to traditional bisphosphonates, demonstrating comparable results in promoting bone density .

- Cancer Cell Line Studies : In vitro studies involving various cancer cell lines revealed that tributylamine (dichloromethylene)bis(phosphonate) inhibited cell proliferation. Notably, it showed promising results against breast and prostate cancer cells, suggesting potential as an anticancer agent .

Research Findings

Recent literature has highlighted various aspects of tributylamine (dichloromethylene)bis(phosphonate):

- Synthesis and Structure-Activity Relationship (SAR) : The structure of tributylamine derivatives significantly influences their biological activity. Modifications to the side chains have been shown to enhance potency against osteoclasts and cancer cells .

- Pharmacokinetics : Studies on the pharmacokinetics of this compound indicate favorable absorption and distribution profiles, which are critical for its therapeutic applications .

Q & A

Q. Basic

- X-ray crystallography : Resolves molecular geometry, with supplementary data providing unit cell parameters and bond angles (e.g., tetrahedral coordination at phosphorus centers) .

- ³¹P NMR : Identifies phosphonate connectivity (δ 10–25 ppm shifts for P–O and P–C bonds) .

- IR spectroscopy : Detects P=O stretches (1150–1250 cm⁻¹) and P–N vibrations .

- HPLC purity validation : Uses buffered mobile phases (pH 6.1) with methanol gradients to quantify impurities (<0.5%) .

How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

Q. Advanced

- Stoichiometric precision : A 1:2 molar ratio of phosphazene precursor to carbazolyldiamine prevents incomplete substitution, reducing chloride byproducts by 20% .

- Solvent optimization : Tetrahydrofuran (THF) improves reaction homogeneity, lowering side reactions compared to dichloromethane .

- Byproduct removal : Cold filtration (-20°C) removes triethylammonium chloride precipitates, enhancing purity by >15% .

- Real-time monitoring : Thin-layer chromatography (TLC) at 12-hour intervals prevents decomposition .

What methodologies are employed to analyze the biological activity of dichloromethylene bisphosphonate derivatives?

Q. Advanced

- Receptor binding assays : Measure EC₅₀ values via competitive inhibition (e.g., P2Y₂ receptor activation shows 0.134–2.51 µM potency with structural modifications) .

- Enzymatic kinetics : Quartz crystal microbalance (QCM) quantifies IMPDH2 inhibition (Kᵢ ≈ 0.2 µM for bis(phosphonate) derivatives) .

- Clinical correlation : Multicenter trials on clodronate analogs validate bone resorption inhibition (p < 0.05 in myeloma studies) .

How do structural modifications to the dichloromethylene bisphosphonate core influence biochemical efficacy?

Q. Advanced

- Electron-withdrawing groups : Trifluoropropyl thioethers enhance metabolic stability (3-fold increase in plasma half-life).

- Isosteric substitutions : Replacing phosphonate with sulfonamide reduces IMPDH2 inhibition potency by 10-fold (Kᵢ from 0.04 µM to 0.3 µM), highlighting the role of phosphonate charge in enzyme binding .

What analytical approaches resolve contradictions in reported synthetic yields across studies?

Q. Advanced

- HPLC-MS validation : Detects residual precursors (limit: 0.1% w/w) using 78:22 buffer-methanol gradients .

- Crystallinity checks : Powder XRD identifies amorphous impurities, which overestimate yields by 12% in gravimetric reports .

- Moisture control : Anhydrous conditions (<50 ppm H₂O) prevent hydrolysis, mitigating yield reductions (8–10%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.